Tr-PEG6

ADC Linker Design PROTAC Synthesis Bioconjugation Chemistry

Tr-PEG6, cataloged under CAS 141282-24-8, is a monodisperse polyethylene glycol (PEG) linker characterized by a hexaethylene glycol backbone (six ethylene oxide units) terminated at one end with a trityl (triphenylmethyl) protecting group and at the other with a free hydroxyl moiety. Its molecular formula is C29H36O6 with a calculated molecular weight of 480.6 g/mol, and it is typically supplied as a colorless to light yellow oil with purity ≥95% as confirmed by NMR.

Molecular Formula C29H36O6
Molecular Weight 480.6 g/mol
CAS No. 141282-24-8
Cat. No. B611493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTr-PEG6
CAS141282-24-8
SynonymsTr-PEG6
Molecular FormulaC29H36O6
Molecular Weight480.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H36O6/c30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-29(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28/h1-15,30H,16-25H2
InChIKeySCTIZOCQZVDVRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tr-PEG6 (CAS 141282-24-8): Technical Specifications and Baseline Identity for PEG Linker Procurement


Tr-PEG6, cataloged under CAS 141282-24-8, is a monodisperse polyethylene glycol (PEG) linker characterized by a hexaethylene glycol backbone (six ethylene oxide units) terminated at one end with a trityl (triphenylmethyl) protecting group and at the other with a free hydroxyl moiety . Its molecular formula is C29H36O6 with a calculated molecular weight of 480.6 g/mol, and it is typically supplied as a colorless to light yellow oil with purity ≥95% as confirmed by NMR . The compound belongs to the class of heterobifunctional PEG linkers used extensively in bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where it serves as a non-cleavable, solubility-enhancing spacer . However, the nomenclature is non-trivial: the same CAS registry number is also widely used for 'Tr-PEG5-OH', a five-unit PEG linker, creating significant procurement confusion that must be resolved prior to ordering .

Why Tr-PEG6 Cannot Be Interchanged with Adjacent Trityl-PEG Homologs (PEG5, PEG8) in ADC and PROTAC Synthesis


The seemingly minor variation in ethylene glycol units among trityl-PEG homologs (PEG4, PEG5, PEG6, PEG8) profoundly alters the physicochemical and pharmacological properties of the final bioconjugate. PEG linker length is a validated 'pharmacokinetic dial' that medicinal chemists adjust to modulate volume of distribution, tumor uptake, and metabolic stability [1]. For instance, in a head-to-head in vivo study of radiolabeled peptide antagonists, extending the spacer from PEG2 to PEG6 improved serum stability (T1/2 increased from 246±4 to 584±20 min) and significantly reduced undesirable liver and gastrointestinal tract accumulation, whereas further elongation to PEG12 reversed this benefit [2][3]. Similarly, in PROTAC design, the progression from PEG4 to PEG6 to PEG8 can enhance ternary complex residence time by an order of magnitude, translating to lower cellular EC50 values [4]. These data demonstrate that linker length is not an interchangeable parameter but a critical optimization variable. Therefore, substituting Tr-PEG6 with the shorter Tr-PEG5 (5 units) or longer Tr-PEG8 (8 units) would introduce uncontrolled changes in conjugate solubility, pharmacokinetic profile, and target engagement efficiency, potentially invalidating established synthesis protocols and biological results.

Tr-PEG6: Quantitative Differentiation Data for Scientific and Procurement Decision-Making


Tr-PEG6 vs. Tr-PEG5: Molecular Weight and Chain Length Impact on Hydrodynamic Radius and Solubility

Tr-PEG6 (CAS 141282-24-8) possesses a molecular weight of 480.6 g/mol, derived from its hexaethylene glycol backbone (6 ethylene oxide units). In contrast, the five-unit homolog Tr-PEG5 (CAS 125274-16-0) has a molecular weight of 436.5 g/mol . This 44.1 g/mol difference corresponds to an additional ethylene glycol subunit, which increases the end-to-end distance of the linker by approximately 3.5 Å in its extended conformation . While both compounds are freely soluble in organic solvents (DCM, DMSO, THF) and water, the longer PEG6 chain provides a greater hydrodynamic radius and enhanced aqueous solubility for conjugates bearing hydrophobic payloads, as predicted by computational models and experimental validation of monodisperse PEG-appended molecules [1].

ADC Linker Design PROTAC Synthesis Bioconjugation Chemistry

PEG6 Linker Length Optimizes Pharmacokinetic Profile vs. PEG2 and PEG12 in In Vivo Biodistribution Studies

In a direct head-to-head comparison of radiolabeled GRPR-targeting peptide antagonists, the analog incorporating a PEG6 linker (Pep2) demonstrated significantly improved in vivo pharmacokinetics compared to the reference PEG2-linked compound. Specifically, [99mTc]Tc-Pep2 (PEG6) exhibited significantly lower uptake in the liver and gastrointestinal tract relative to [99mTc]Tc-maSSS-PEG2-RM26, indicating reduced hepatobiliary excretion [1]. Furthermore, an independent study on bombesin-based antagonists reported a marked increase in serum stability when extending the spacer from PEG2 (T1/2 = 246±4 min) to PEG6 (T1/2 = 584±20 min), a benefit that was lost upon further elongation to PEG12 [2].

Pharmacokinetics Drug Delivery Radiolabeled Peptides

Tr-PEG6 as an Empirical 'Gold Standard' Linker for PROTAC Ternary Complex Optimization

In the field of PROTAC development, linker length is a primary experimental variable that governs ternary complex formation and degradation efficiency. Structure-activity relationship (SAR) studies have established that the progression from a four-unit PEG (PEG4) to a six-unit PEG (PEG6) to an eight-unit PEG (PEG8) can enhance the residence time of the ternary complex (target protein-PROTAC-E3 ligase) by an order of magnitude, which correlates with a lower cellular EC50 for target degradation [1]. Specifically, PEG6 provides a conformational 'sweet spot' that bridges the typical >3 nm distance between ligase and substrate pockets while maintaining sufficient rigidity to avoid entropic penalties, a balance that is often lost with longer, more flexible linkers [1].

PROTAC Design Targeted Protein Degradation Linker SAR

Tr-PEG6 Application Scenarios: When the Six-Unit Trityl-PEG Linker is the Evidence-Based Choice


Optimization of ADC Linker Length to Mitigate Premature Payload Release and Improve Therapeutic Index

When developing antibody-drug conjugates (ADCs), the choice of linker length directly impacts pharmacokinetics, tumor penetration, and off-target toxicity. The data from GRPR-targeting peptide studies indicate that a PEG6 spacer achieves a favorable balance by reducing hepatic and gastrointestinal accumulation compared to PEG2, thereby minimizing systemic toxicity [1]. Procurement of Tr-PEG6 provides a non-cleavable, six-unit tether that can be conjugated to cytotoxic payloads via its free hydroxyl group after trityl deprotection, enabling the synthesis of ADCs with an optimized pharmacological profile.

Systematic Exploration of PROTAC Linker Length for Ternary Complex Stabilization

In targeted protein degradation campaigns, medicinal chemists routinely screen a discrete set of PEG linker lengths (PEG4, PEG6, PEG8) to identify the optimal distance for inducing productive ternary complex formation between the target protein and E3 ligase [2]. Tr-PEG6, with its six-unit ethylene glycol chain, represents the middle member of this critical homologous series. Including Tr-PEG6 in a PROTAC linker library allows researchers to empirically determine whether the 'Goldilocks' PEG6 length provides the necessary conformational flexibility without sacrificing cooperative binding, as established by class-level SAR data [2].

Synthesis of Monodisperse PEG-Bioconjugates Requiring Batch-to-Batch Reproducibility

Unlike polydisperse PEG mixtures, which can yield heterogeneous conjugates and variable solubility profiles, Tr-PEG6 is a monodisperse, single-molecular-weight entity. This attribute ensures that every batch of synthesized ADC or PROTAC possesses an identical linker length and hydrodynamic radius, leading to highly reproducible biological data and simplifying regulatory filings [3]. Procurement of Tr-PEG6 with confirmed purity (≥95% by NMR) from a reputable vendor is therefore essential for any application demanding consistent conjugate performance and scalable manufacturing processes .

Solid-Phase Peptide Synthesis (SPPS) Using Acid-Labile Trityl Protection

The trityl group on Tr-PEG6 serves as an acid-labile protecting group that can be selectively removed under mild acidic conditions (e.g., 80-90% aqueous TFA) . This enables the stepwise conjugation of the PEG6 spacer onto resin-bound peptides during solid-phase synthesis, a strategy commonly employed to improve the solubility and pharmacokinetics of therapeutic peptides. The six-unit length provides sufficient separation from the peptide backbone to maintain biological activity while minimizing steric hindrance during subsequent coupling steps .

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